![molecular formula C13H11ClN2O2S B15045787 (1E)-{4-[(4-chlorophenyl)sulfonyl]benzylidene}hydrazine](/img/structure/B15045787.png)
(1E)-{4-[(4-chlorophenyl)sulfonyl]benzylidene}hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-{[4-(4-CHLOROBENZENESULFONYL)PHENYL]METHYLIDENE}HYDRAZINE is a chemical compound known for its unique structure and potential applications in various fields. This compound features a hydrazine group bonded to a phenyl ring, which is further substituted with a 4-chlorobenzenesulfonyl group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-{[4-(4-CHLOROBENZENESULFONYL)PHENYL]METHYLIDENE}HYDRAZINE typically involves the reaction of 4-chlorobenzenesulfonyl chloride with a suitable hydrazine derivative. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common solvents used in this synthesis include dichloromethane and ethanol, and the reaction is often catalyzed by a base such as triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(E)-{[4-(4-CHLOROBENZENESULFONYL)PHENYL]METHYLIDENE}HYDRAZINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonyl chloride group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in solvents like ethanol or tetrahydrofuran.
Substitution: Amines, alcohols; reactions are performed in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce corresponding amines or alcohols.
Scientific Research Applications
(E)-{[4-(4-CHLOROBENZENESULFONYL)PHENYL]METHYLIDENE}HYDRAZINE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (E)-{[4-(4-CHLOROBENZENESULFONYL)PHENYL]METHYLIDENE}HYDRAZINE involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or interfering with cellular processes, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
4-Chlorobenzenesulfonyl chloride: A related compound with similar functional groups but different reactivity and applications.
4-Chlorobenzenemethanesulfonyl chloride: Another similar compound with a methylene group instead of a direct bond to the phenyl ring.
Uniqueness
(E)-{[4-(4-CHLOROBENZENESULFONYL)PHENYL]METHYLIDENE}HYDRAZINE is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C13H11ClN2O2S |
|---|---|
Molecular Weight |
294.76 g/mol |
IUPAC Name |
(E)-[4-(4-chlorophenyl)sulfonylphenyl]methylidenehydrazine |
InChI |
InChI=1S/C13H11ClN2O2S/c14-11-3-7-13(8-4-11)19(17,18)12-5-1-10(2-6-12)9-16-15/h1-9H,15H2/b16-9+ |
InChI Key |
VTDWQUAQUCPPIM-CXUHLZMHSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/N)S(=O)(=O)C2=CC=C(C=C2)Cl |
Canonical SMILES |
C1=CC(=CC=C1C=NN)S(=O)(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


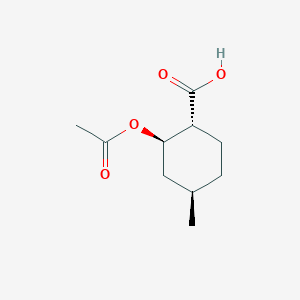
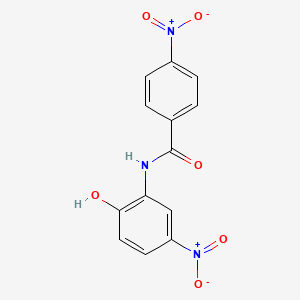
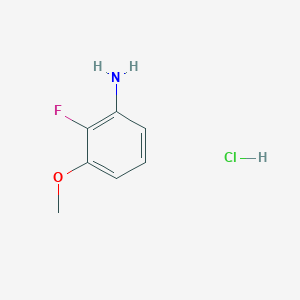
![(E)-N,N-dimethyl-N'-{2-methyl-4-oxo-3H,4H-benzo[g]quinazolin-3-yl}methanimidamide](/img/structure/B15045724.png)
![(2E)-2-[2-(2,4-dichlorophenyl)hydrazin-1-ylidene]acetic acid](/img/structure/B15045726.png)

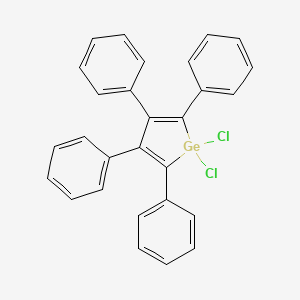
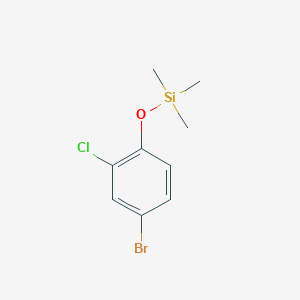
![(E)-N-{1-[4-(2,2-Difluoroethoxy)phenyl]propylidene}hydroxylamine](/img/structure/B15045762.png)
![2-{[(1-methyl-1H-pyrazol-5-yl)methyl]sulfanyl}acetic acid](/img/structure/B15045768.png)
![(E)-{[(methylsulfanyl)methanethioyl]amino}[(pyridin-4-yl)methylidene]amine](/img/structure/B15045770.png)
![2-[(2E)-2-(hydroxyimino)propyl]phenyl benzoate](/img/structure/B15045776.png)
![(2E)-2-[(2E)-2-[(furan-2-yl)methylidene]hydrazin-1-ylidene]-5-(2-hydroxyethyl)-1,3-thiazolidin-4-one](/img/structure/B15045781.png)
![(1E)-11a-methyl-1-(2-methylhydrazin-1-ylidene)-1H,2H,3H,3aH,3bH,4H,5H,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-7-ol](/img/structure/B15045790.png)
